molecular formula C24H24N4O2S B11023957 N-{(2S)-1-oxo-1-[(3-phenylpropyl)amino]propan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-{(2S)-1-oxo-1-[(3-phenylpropyl)amino]propan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11023957
M. Wt: 432.5 g/mol
InChI Key: RBLPXHRTNZTVQX-KRWDZBQOSA-N
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Description

N-{(1S)-1-METHYL-2-OXO-2-[(3-PHENYLPROPYL)AMINO]ETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups, including a benzothiazole ring, a pyrrole ring, and an amide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1S)-1-METHYL-2-OXO-2-[(3-PHENYLPROPYL)AMINO]ETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, the introduction of the pyrrole moiety, and the coupling of the amide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{(1S)-1-METHYL-2-OXO-2-[(3-PHENYLPROPYL)AMINO]ETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-{(1S)-1-METHYL-2-OXO-2-[(3-PHENYLPROPYL)AMINO]ETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{(1S)-1-METHYL-2-OXO-2-[(3-PHENYLPROPYL)AMINO]ETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-{(1S)-1-METHYL-2-OXO-2-[(3-PHENYLPROPYL)AMINO]ETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE shares structural similarities with other benzothiazole and pyrrole derivatives.
  • Other similar compounds: include various benzothiazole-based drugs and pyrrole-containing molecules.

Uniqueness

The uniqueness of N-{(1S)-1-METHYL-2-OXO-2-[(3-PHENYLPROPYL)AMINO]ETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H24N4O2S

Molecular Weight

432.5 g/mol

IUPAC Name

N-[(2S)-1-oxo-1-(3-phenylpropylamino)propan-2-yl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C24H24N4O2S/c1-17(22(29)25-13-7-10-18-8-3-2-4-9-18)26-23(30)19-11-12-20-21(16-19)31-24(27-20)28-14-5-6-15-28/h2-6,8-9,11-12,14-17H,7,10,13H2,1H3,(H,25,29)(H,26,30)/t17-/m0/s1

InChI Key

RBLPXHRTNZTVQX-KRWDZBQOSA-N

Isomeric SMILES

C[C@@H](C(=O)NCCCC1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4

Canonical SMILES

CC(C(=O)NCCCC1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4

Origin of Product

United States

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